molecular formula C22H31N3O5S B4019068 [1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

Cat. No.: B4019068
M. Wt: 449.6 g/mol
InChI Key: STBMWAAWDGFORN-UHFFFAOYSA-N
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Description

[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)methanone is a complex organic compound with a unique structure that combines a piperidine ring, a sulfonyl group, and a bicyclic octane derivative

Properties

IUPAC Name

[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-21(2)12-17-13-22(3,14-21)15-24(17)20(26)16-8-10-23(11-9-16)31(29,30)19-7-5-4-6-18(19)25(27)28/h4-7,16-17H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBMWAAWDGFORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the bicyclic octane derivative. These intermediates are then coupled through a series of reactions that introduce the sulfonyl group and the nitrophenyl moiety. Common reagents used in these reactions include sulfonyl chlorides, nitrobenzene derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl and sulfonyl groups can interact with biological targets, leading to potential therapeutic applications.

Medicine

In medicine, this compound and its derivatives could be investigated for their pharmacological properties. The combination of the piperidine ring and the bicyclic octane structure may provide unique interactions with biological systems, potentially leading to new drug candidates.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone apart is its combination of a piperidine ring, a sulfonyl group, and a bicyclic octane structure. This unique arrangement allows for diverse chemical reactions and interactions, making it a versatile compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

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